Bicyclo[3.1.0]hexane-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H9ClO2S |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-2-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-1-4-3-5(4)6/h4-6H,1-3H2 |
InChI Key |
GOMVUZADOTZKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexane-2-sulfonyl chloride can be synthesized through a series of chemical reactions involving cyclopropenes and aminocyclopropanes. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of photoredox catalysts and controlled irradiation conditions are crucial for achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Bicyclo[3.1.0]hexane derivatives have a variety of applications, especially in the pharmaceutical industry, due to their potential as therapeutic agents and building blocks for synthesizing complex molecules .
Pharmaceutical Applications
Bicyclo[3.1.0]hexane derivatives are utilized in the creation of metabotropic glutamate receptor (mGluR) modulators, which are useful in treating psychiatric and neurological disorders . These disorders include schizophrenia, anxiety, depression, bipolar disorder, epilepsy, drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, dyskinesia, cerebral ischemia, cerebral failure, myelopathy, and head trauma .
Specifically, functionalized bicyclo[3.1.0]hexane derivatives can act as mGluR modulators . These compounds affect glutamate receptors, which play a critical role in the mammalian central nervous system (CNS) by modulating various physiological processes such as learning, memory, motor control, and sensory perception .
Examples of pharmaceutical applications:
- mGluR Modulators: Bicyclo[3.1.0]hexane derivatives are used in the synthesis of mGluR agonists .
- Prodrugs: Ester derivatives of 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid act as prodrugs, enhancing oral administration and increasing in vivo exposure of the parent compound .
- Orexin Receptor Antagonists: 3-aza-bicyclo[3.1.0]hexane derivatives function as non-peptide antagonists of human orexin receptors, which could be used in the treatment of eating, drinking, and sleep disorders, as well as cognitive dysfunctions in psychiatric and neurological disorders .
- A3 Receptor Ligands: Bicyclo[3.1.0]hexane-based nucleosides have been synthesized and assessed for their P1 receptor affinities .
Chemical Synthesis
Bicyclo[3.1.0]hexane derivatives are valuable building blocks in chemical synthesis, serving as isosteres for benzene and cycloalkanes . They are used to create a variety of compounds with applications in diverse fields .
Key applications in chemical synthesis:
- Isosteres: Bicyclo[3.1.0]alkanes can serve as replacements for benzene and cycloalkanes in various chemical structures .
- Enolate Alkylation: They are used in intramolecular enolate alkylation to produce cis-isomeric 1,4-disubstituted bicyclo[3.1.0]hexane derivatives .
- Radical Aziridination: Allylic sulfamoyl azides can undergo intramolecular radical aziridination to form bicyclo[3.1.0]hexane derivatives .
- Building Blocks: Used as a starting point for the synthesis of steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, and coating resins .
Tables of compounds
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Molecular Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexane-2-sulfonyl chloride | Not explicitly provided | C₆H₈ClO₂S | ~180.64 (estimated) | Strained [3.1.0] bicyclic core; sulfonyl chloride at C2 |
| 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride | 2225142-06-1 | C₅H₈ClNO₂S | 181.64 | Nitrogen-containing bicyclo[2.1.1] system; sulfonyl chloride at bridgehead |
| Bicyclo[4.1.0]heptane-2-sulfonyl chloride | 1850192-23-2 | C₇H₁₁ClO₂S | 194.68 | Larger [4.1.0] bicyclic ring; sulfonyl chloride at C2 |
| {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride | 1862866-81-6 | C₉H₁₅ClO₂S | 222.74 | Extended [2.2.2] bicyclic system; methanesulfonyl chloride substituent |
Key Observations :
- Ring Strain : The [3.1.0]hexane system exhibits higher angular strain compared to the [4.1.0]heptane and [2.2.2]octane derivatives, influencing reactivity in nucleophilic substitutions .
- Functionalization : The azabicyclo[2.1.1]hexane variant includes a nitrogen atom, enabling hydrogen bonding and diverse pharmacophore integration .
Biological Activity
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its reactivity, interactions with biological targets, and implications for therapeutic applications.
Structural Characteristics
This compound is characterized by a bicyclic structure that includes a sulfonyl chloride functional group at the second carbon position. This structural arrangement contributes to its reactivity, allowing it to interact with various biological molecules, including proteins and enzymes.
| Structural Feature | Description |
|---|---|
| Bicyclic Framework | Two fused cyclopropane rings |
| Functional Group | Sulfonyl chloride at C2 |
The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications that significantly alter enzyme activity and protein function, suggesting potential applications in drug design and development.
Key Reactions
- Covalent Bond Formation: The sulfonyl chloride can react with amines and alcohols, leading to the formation of sulfonamides and other derivatives.
- Enzyme Inhibition: Studies indicate that bicyclo[3.1.0]hexane derivatives can inhibit specific enzymes, thereby influencing metabolic pathways.
Biological Activity Studies
Recent research has focused on the biological activity of bicyclo[3.1.0]hexane derivatives, particularly their role as ligands for various receptors.
Case Study: Adenosine A3 Receptor Ligands
A study explored bicyclo[3.1.0]hexane-based nucleosides as ligands for the adenosine A3 receptor (A3AR), which is implicated in inflammation and cancer treatment. The most potent derivative exhibited a Ki value of 0.38 μM, demonstrating moderate affinity for A3AR and high selectivity over other receptor subtypes .
Interaction with Biological Targets
The interactions of this compound with biological targets have been characterized through various assays:
- Radioligand Binding Studies: These studies evaluate the binding affinities of synthesized derivatives to receptors.
- Functional Assays: Testing for off-target effects in assays related to P2Y receptors demonstrated specificity of certain derivatives .
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of biologically active compounds.
Potential Therapeutic Uses
- Inflammation and Cancer Treatment: Due to its selective interaction with A3AR, compounds derived from bicyclo[3.1.0]hexane may be developed as therapeutic agents targeting inflammatory conditions and cancers.
- Drug Development: The reactivity of the sulfonyl chloride group makes it a valuable building block for synthesizing new drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
